molecular formula C16H17N5O B12231686 2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile

2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12231686
M. Wt: 295.34 g/mol
InChI Key: VHFCGIHUOFLORJ-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of 3-methoxyphenylpiperazine with a pyrimidine derivative. One common method includes the use of 2-chloropyrimidine as a starting material, which reacts with 3-methoxyphenylpiperazine in the presence of a base such as potassium carbonate in an anhydrous solvent like xylene . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process might involve crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-[4-(3-Hydroxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile.

    Reduction: 2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to therapeutic effects such as vasodilation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its binding affinity and selectivity for certain biological targets. This structural uniqueness can result in different pharmacological profiles and therapeutic potentials compared to its analogs.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C16H17N5O/c1-22-15-4-2-3-14(11-15)20-7-9-21(10-8-20)16-18-6-5-13(12-17)19-16/h2-6,11H,7-10H2,1H3

InChI Key

VHFCGIHUOFLORJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CC(=N3)C#N

Origin of Product

United States

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